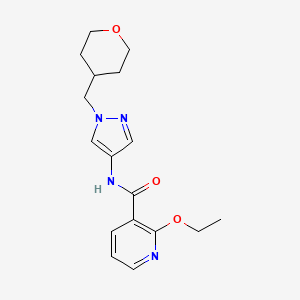
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Nicotinamide Derivatives in Biological Systems
Nicotinamide derivatives, including various pyrazole and pyran compounds, have been extensively studied for their role in biological systems and potential therapeutic applications. For instance, nicotinamide itself is a critical component of NAD+ and NADP+, essential coenzymes in redox reactions within the cell. The manipulation of nicotinamide derivatives has been explored for therapeutic purposes, including cancer therapy, due to their role in modulating metabolic pathways and influencing cell growth and survival mechanisms.
Structural Analysis and Drug Design
The structural analysis of nicotinamide and pyrazinamide cocrystals with different acids has revealed insights into basic recognition patterns and crystal lattice energetic features. This type of research is crucial for drug design, as understanding the interaction networks within cocrystals can guide the development of more effective pharmaceutical compounds with desired solubility, stability, and bioavailability profiles.
Antimicrobial and Antifungal Applications
Nicotinamide derivatives have been explored for their antimicrobial and antifungal activities. The synthesis of novel nicotinamide derivatives and their testing against various microbial strains have demonstrated significant activity, suggesting potential applications in developing new antimicrobial agents. This area of research is particularly relevant in addressing the growing problem of antibiotic resistance.
Corrosion Inhibition
Nicotinamide derivatives have also found applications in materials science, particularly in the field of corrosion inhibition. Studies on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution indicate that these compounds can significantly protect against corrosion. This application is vital for industries where metal durability and longevity are critical concerns, such as in construction and manufacturing.
Supramolecular Chemistry
The study of multicomponent crystals of nicotinamide with various acids highlights the importance of supramolecular chemistry in stabilizing crystal structures. Such research has implications for the design of new materials with specific properties, such as porosity, which could be utilized in catalysis, drug delivery, and gas storage applications.
References (Sources)
- Ellinger, P., Fraenkel, G., & Abdel Kader, M. (1947). The utilization of nicotinamide derivatives and related compounds by mammals, insects and bacteria.
- Jarzembska, K., et al. (2017). Structural and Energetic Analysis of Molecular Assemblies in a Series of Nicotinamide and Pyrazinamide Cocrystals with Dihydroxybenzoic Acids.
- Chakravarthy, M. P., Mohana, K. N., & Pradeep Kumar, C. B. (2014). Corrosion inhibition effect and adsorption behaviour of nicotinamide derivatives on mild steel in hydrochloric acid solution.
- Das, B., & Baruah, J. (2011). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids.
Propiedades
IUPAC Name |
2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-24-17-15(4-3-7-18-17)16(22)20-14-10-19-21(12-14)11-13-5-8-23-9-6-13/h3-4,7,10,12-13H,2,5-6,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRVDMZZRAVLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

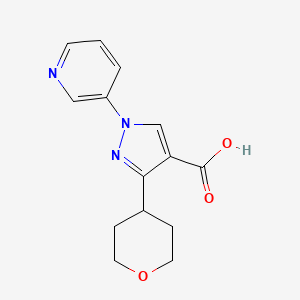
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)
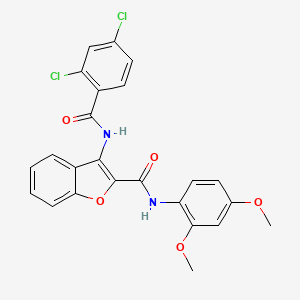
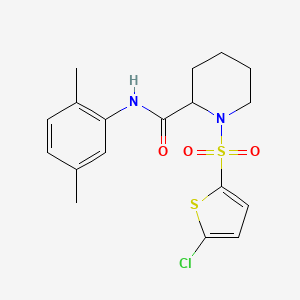
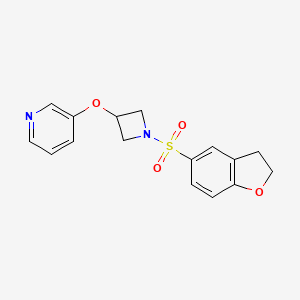
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
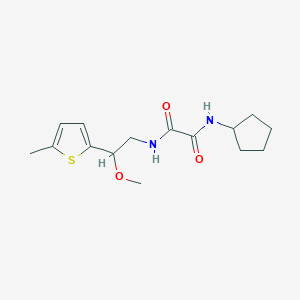
![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)
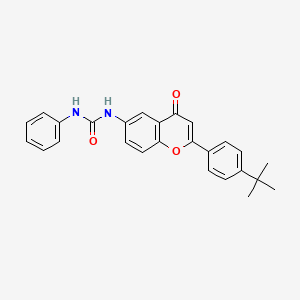
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)